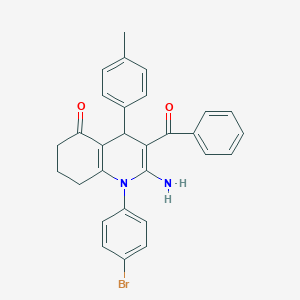![molecular formula C23H15F3N2OS B304425 [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is a compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been used in a variety of scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to have potent activity against a variety of cancer cell lines, suggesting that it may target key pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is its potency and specificity, which make it a valuable tool for studying specific signaling pathways and enzymes. However, this compound can be difficult to synthesize and purify, and its use may be limited by its toxicity and potential for off-target effects.
Direcciones Futuras
There are a number of future directions for research on [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone. One area of focus is the development of more efficient and scalable synthesis methods, which would enable larger-scale studies of this compound. Another area of interest is the identification of specific targets and pathways that are affected by this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde with 2,3-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, followed by reduction with sodium borohydride and subsequent treatment with 9H-fluoren-2-ylmagnesium bromide. This method has been optimized for high yield and purity.
Propiedades
Nombre del producto |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
|---|---|
Fórmula molecular |
C23H15F3N2OS |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C23H15F3N2OS/c1-11-8-17(23(24,25)26)28-22-18(11)19(27)21(30-22)20(29)13-6-7-16-14(10-13)9-12-4-2-3-5-15(12)16/h2-8,10H,9,27H2,1H3 |
Clave InChI |
OQTXPOLKBWMFLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
